molecular formula C7H9N3O4 B6329592 1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole CAS No. 1207176-03-1

1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6329592
CAS No.: 1207176-03-1
M. Wt: 199.16 g/mol
InChI Key: QDFTUNRCZSUESP-UHFFFAOYSA-N
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Description

1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole (CAS: 99446-53-4) is a nitro-substituted pyrazole derivative characterized by a 1,3-dioxolane ring attached via a methyl group to the nitrogen atom of the pyrazole ring. This compound is structurally analogous to agrochemicals like difenoconazole (), which shares the 1,3-dioxolane motif.

Properties

IUPAC Name

1-(1,3-dioxolan-2-ylmethyl)-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c11-10(12)6-3-8-9(4-6)5-7-13-1-2-14-7/h3-4,7H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFTUNRCZSUESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole Precursors

The foundational step in synthesizing this compound involves introducing the 1,3-dioxolan-2-ylmethyl group to the pyrazole ring. A patented method (US9388168B2) demonstrates the alkylation of 4-nitro-1H-pyrazole with 1,3-dioxolan-2-ylmethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the electrophilic carbon of the dioxolane-containing alkylating agent.

Key Reaction Conditions

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Base: Sodium hydroxide (NaOH\text{NaOH}) or potassium carbonate (K2CO3\text{K}_2\text{CO}_3)

  • Temperature: 60–80°C

  • Yield: 68–72%

Side products, such as bis-alkylated derivatives, are minimized by controlling stoichiometry (1:1 molar ratio of pyrazole to alkylating agent) and employing phase-transfer catalysts like tetrabutylammonium bromide.

Nitration of Pre-functionalized Pyrazoles

An alternative route involves nitrating 1-[(1,3-dioxolan-2-yl)methyl]-1H-pyrazole at the 4-position. This method uses a mixture of nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) under controlled temperatures (0–5°C) to achieve regioselectivity. The electron-donating dioxolane group directs nitration to the para position relative to the pyrazole’s nitrogen.

Optimization Insights

  • Nitrating Agent: Fuming HNO3\text{HNO}_3 (90%) improves yield (85%) compared to diluted solutions.

  • Reaction Time: Prolonged exposure (>2 hours) leads to over-nitration or decomposition.

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Coupling Reactions

Recent advances leverage copper(I) iodide (CuI\text{CuI}) to facilitate Ullmann-type couplings between 4-nitro-1H-pyrazole and 1,3-dioxolan-2-ylmethyl halides. This method reduces reaction times from 24 hours to 6 hours and increases yields to 78–82%.

Mechanistic Overview
The catalyst activates the alkyl halide, enabling oxidative addition to form a copper(III) intermediate. Subsequent reductive elimination yields the desired product while regenerating the catalyst.

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance alkylation efficiency in biphasic systems (water/ethyl acetate). PTC increases the nucleophilicity of the pyrazole anion, improving yields to 75% under mild conditions (40°C).

Purification and Isolation Techniques

Solvent Extraction

Post-reaction mixtures are typically extracted with ethyl acetate or methyl tert-butyl ether (MTBE) to isolate the product. Acid-base workup (e.g., washing with 1M HCl) removes unreacted starting materials and inorganic salts.

Extraction Efficiency

SolventPartition Coefficient (KdK_d)Recovery (%)
Ethyl acetate3.289
MTBE2.782
Dichloromethane4.191

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields high-purity (>98%) crystals. The compound’s solubility profile (Swater=0.2g/mL;Sethanol=1.5g/mL\text{S}_{water} = 0.2 \, \text{g/mL}; \, \text{S}_{ethanol} = 1.5 \, \text{g/mL}) guides solvent selection.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves heat management. A tubular reactor with CuI\text{CuI} catalyst achieves 80% yield at 100 g/h throughput, surpassing batch methods.

Green Chemistry Metrics

Process Mass Intensity (PMI): 12.5 kg/kg (batch) vs. 8.2 kg/kg (flow).
E-factor: 6.3 (batch) vs. 3.8 (flow), highlighting reduced waste in continuous systems .

Scientific Research Applications

Pharmaceutical Development

1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole has been investigated for its potential as an active pharmaceutical ingredient (API). Its nitro group may contribute to biological activity, making it a candidate for developing new medications targeting various diseases.

Case Study : Research has indicated that derivatives of pyrazole compounds exhibit significant antifungal and antibacterial activities. The incorporation of the dioxolane moiety enhances solubility and bioavailability, which is crucial for drug formulation .

Agricultural Chemistry

The compound has been explored as a potential agrochemical due to its ability to interact with biological systems. Its derivatives have shown promise in controlling plant pathogens and pests.

Case Study : A study demonstrated that pyrazole derivatives could effectively inhibit specific fungal strains affecting crops, suggesting that this compound could be developed into a fungicide .

Material Science

In material science, the compound is being researched for its properties as a building block in the synthesis of polymers and other advanced materials.

Applications :

  • Synthesis of Heterocycles : The compound can serve as a precursor for synthesizing various heterocyclic compounds, which are essential in creating complex organic materials.
  • Nanotechnology : Research indicates potential applications in nanomaterials due to its unique electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural distinction lies in the substituent attached to the pyrazole nitrogen. Key analogs include:

Compound Name Substituent on Pyrazole-N Key Functional Groups CAS Number Reference
1-[(1,3-Dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole (1,3-Dioxolan-2-yl)methyl 4-NO₂ 99446-53-4
1-{[2,4-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole 2,4-Bis(trifluoromethyl)benzyl 4-NO₂, CF₃ 1240572-16-0
1-[(4-Methylphenyl)methyl]-4-nitro-1H-pyrazole 4-Methylbenzyl 4-NO₂ N/A
1-{[2-(Trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole 2-Trifluoromethylbenzyl 4-NO₂, CF₃ N/A
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole Ethyl linker with trifluoromethylpyrazole 4-NO₂, CF₃ 1172763-48-2

Substituent Impact :

  • Electron-Withdrawing Groups (NO₂, CF₃): Enhance thermal stability and electrophilic reactivity.
  • Aromatic vs. Heterocyclic Substituents : Benzyl groups (e.g., 4-methylphenyl in ) may enhance π-π stacking interactions, whereas 1,3-dioxolane (in the main compound) introduces polarity and conformational flexibility .
Physical and Chemical Properties

Comparative data from and :

Compound Melting Point (°C) Solubility Trends Key Spectral Data (NMR)
1-[(4-Methylphenyl)methyl]-5-selanyl derivatives 63–76 Low polarity solvents ¹H NMR: δ 8.24 (pyrazole C(3)-H); ¹⁹F NMR: CF₃ confirmed
4-Nitro-1-(2-(3-CF₃-pyrazol)ethyl)-1H-pyrazole N/A Likely polar aprotic HRMS: m/z 275.19 (M⁺)
Main Compound (1-[(1,3-dioxolan-2-yl)methyl]) Not reported Expected moderate polarity Predicted ¹H NMR: δ 4.5–5.0 (dioxolane protons)

Key Observations :

  • Melting points correlate with substituent bulkiness; selanyl derivatives in show higher melting points (63–76°C) compared to simpler alkyl/aryl analogs.
  • The 1,3-dioxolane group in the main compound likely reduces crystallinity, favoring liquid or low-melting solid states .

Biological Activity

1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-nitropyrazole with a suitable dioxolane precursor. The process often utilizes various catalysts and solvents to enhance yield and purity. For instance, the use of Montmorillonite K10 has been reported to facilitate the formation of dioxolane derivatives efficiently .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3-dioxolane structure. Specifically, derivatives of 1H-pyrazole have demonstrated significant antibacterial and antifungal activities:

  • Antibacterial Activity : Several pyrazole derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL . Notably, compounds derived from the dioxolane framework have shown promising results against multidrug-resistant strains.
  • Antifungal Activity : The compound has also been tested against various fungal pathogens, particularly Candida albicans. Most tested derivatives displayed excellent antifungal activity, indicating their potential as therapeutic agents in treating fungal infections .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the nitro group plays a crucial role in its reactivity and interaction with microbial targets. The presence of the dioxolane moiety may enhance solubility and bioavailability, contributing to its efficacy .

Comparative Biological Activity

A comparative analysis of various derivatives containing the dioxolane structure reveals a spectrum of biological activities:

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
1>2000>2000
2625–12501250
3500500
4625250

This table illustrates that modifications in the chemical structure significantly influence biological activity. Compounds with specific substitutions on the pyrazole ring or variations in the dioxolane structure can lead to enhanced potency against microbial strains .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

  • Study on Antifungal Activity : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for antifungal activity against C. albicans. The results indicated that most compounds exhibited significant antifungal properties, suggesting their potential use in clinical settings .
  • Antibacterial Screening : Another study focused on evaluating the antibacterial activity against S. aureus and P. aeruginosa. The findings revealed that specific derivatives showed potent activity with MIC values comparable to established antibiotics .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole?

  • Methodological Answer : The compound is typically synthesized via multi-step routes. A common approach involves:

Pyrazole Core Formation : Cyclocondensation of hydrazines with β-ketoesters or alkynes under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Nitration : Selective nitration at the 4-position using HNO₃/H₂SO₄ or acetyl nitrate to introduce the nitro group .

Substitution : Introduction of the 1,3-dioxolane-methyl group via alkylation or nucleophilic substitution, often using 1,3-dioxolane derivatives (e.g., 2-(bromomethyl)-1,3-dioxolane) in polar aprotic solvents like DMF or THF .

  • Critical Parameters : Temperature control (<60°C for nitration to avoid byproducts) and stoichiometric excess of alkylating agents (1.2–1.5 eq) .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C4: δ ~145–150 ppm in ¹³C NMR) and dioxolane methylene protons (δ ~4.0–4.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the common functionalization strategies for modifying the pyrazole scaffold?

  • Methodological Answer :
  • Electrophilic Substitution : Nitration or halogenation at vacant positions (e.g., C5) using HNO₃ or NXS (X = Cl, Br) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction at C3/C5 using Pd catalysts .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to an amine for further derivatization .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing the 1,3-dioxolane moiety?

  • Methodological Answer :
  • Solvent Selection : Use DMF or DMSO to stabilize intermediates via dipolar interactions, improving alkylation efficiency .
  • Catalysis : Add KI (10 mol%) to enhance nucleophilicity in SN2 reactions .
  • Temperature Control : Maintain 0–25°C during alkylation to minimize side reactions (e.g., over-alkylation) .
  • Example : A 78% yield was achieved using 2-(chloromethyl)-1,3-dioxolane in DMF at 25°C for 12 hours .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., dioxolane methylene protons) and assign long-range couplings .
  • X-ray Crystallography : Definitive confirmation of regiochemistry and stereochemistry, especially for crystalline derivatives .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian) to identify misassignments .

Q. What mechanistic insights explain the nitro group’s electronic effects on reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Nature : The nitro group deactivates the pyrazole ring, directing electrophilic attacks to C5 (meta to nitro) .
  • Kinetic Studies : Monitor reaction rates using UV-Vis or HPLC to quantify activation barriers for substitutions .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .

Q. What strategies mitigate byproduct formation during nitration?

  • Methodological Answer :
  • Regioselective Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor C4 nitration over C5 .
  • Protecting Groups : Temporarily block reactive positions (e.g., C3/C5 with acetyl) before nitration .
  • Chromatographic Monitoring : TLC or HPLC to track reaction progress and isolate intermediates early .

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